

Unveiling the Solid-State Architecture of 4-(Dimethylamino)benzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-(Dimethylamino)benzoic acid	
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Mysore, India - A comprehensive analysis of the crystal structure of **4-** (**Dimethylamino**)benzoic acid, a molecule of interest in materials science and pharmaceutical development, reveals key insights into its solid-state conformation and intermolecular interactions. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the crystallographic data, experimental protocols, and structural features of this compound.

The crystal structure of **4-(Dimethylamino)benzoic acid** was determined by single-crystal X-ray diffraction, providing precise measurements of its atomic arrangement. The compound crystallizes in the monoclinic space group P2₁/n, with the asymmetric unit containing one molecule.

Crystallographic Data Summary

The fundamental crystallographic parameters for **4-(Dimethylamino)benzoic acid** are presented in the table below, offering a quantitative foundation for computational modeling and solid-state characterization.



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	6.023 (1)
b (Å)	16.538 (3)
c (Å)	8.356 (2)
α (°)	90
β (°)	108.83 (3)
y (°)	90
Volume (ų)	788.1 (3)
Z	4
Density (calculated) (Mg m ⁻³)	1.388
Absorption Coefficient (mm ⁻¹)	0.098
F(000)	352

Molecular Geometry and Intermolecular Interactions

The molecular structure of **4-(Dimethylamino)benzoic acid** is characterized by a planar benzoic acid moiety. The dimethylamino group is nearly coplanar with the benzene ring, facilitating electronic communication between the electron-donating amino group and the electron-withdrawing carboxylic acid group.

In the crystal lattice, molecules are linked by intermolecular hydrogen bonds between the carboxylic acid groups, forming centrosymmetric dimers. These dimers are further connected into a three-dimensional network through C—H···O interactions.

A selection of key bond lengths, bond angles, and torsion angles are provided below to facilitate detailed structural comparisons and computational studies.



Selected Bond Lengths (Å)

Bond	Length (Å)
O1—C8	1.258 (2)
O2—C8	1.272 (2)
N1—C1	1.365 (2)
N1—C9	1.451 (3)
N1—C10	1.452 (3)
C1—C2	1.411 (3)
C1—C6	1.412 (3)
C3—C4	1.378 (3)
C4—C5	1.381 (3)
C4—C8	1.492 (3)

Selected Bond Angles (°)

Atoms	Angle (°)
C1—N1—C9	121.2 (2)
C1—N1—C10	121.0 (2)
C9—N1—C10	117.8 (2)
N1—C1—C2	121.1 (2)
N1—C1—C6	121.1 (2)
C2—C1—C6	117.8 (2)
O1—C8—O2	123.3 (2)
O1—C8—C4	118.9 (2)
O2—C8—C4	117.8 (2)



Selected Torsion Angles (°)

Atoms	Angle (°)
C6—C1—N1—C9	-177.3 (2)
C2—C1—N1—C10	-177.0 (2)
N1—C1—C2—C3	178.6 (2)
C6—C1—C2—C3	-1.5 (3)
C1—C2—C3—C4	0.4 (3)
C2—C3—C4—C5	0.6 (3)
C2—C3—C4—C8	-178.9 (2)
C3—C4—C8—O1	15.6 (3)
C5—C4—C8—O2	20.3 (3)

Experimental Protocols

The successful determination of the crystal structure of **4-(Dimethylamino)benzoic acid** relied on the following key experimental procedures:

Crystal Growth

Single crystals of the title compound were obtained by slow evaporation of a saturated solution in a mixture of chloroform and methanol (1:1 v/v) at room temperature. The resulting crystals were colorless and block-shaped.

Data Collection

A suitable single crystal was mounted on a glass fiber. X-ray diffraction data were collected at 293(2) K using a Bruker SMART APEX CCD area-detector diffractometer with Mo K α radiation (λ = 0.71073 Å). The data collection was performed using ω and φ scans.

Structure Refinement

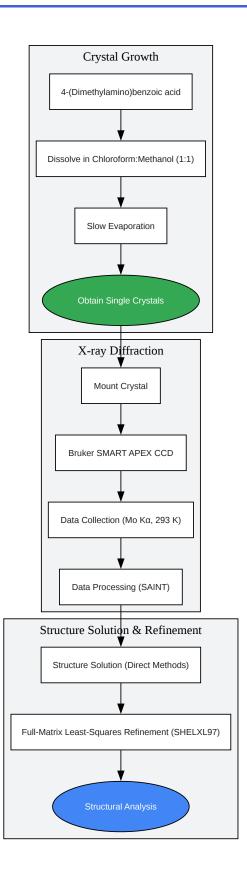


The collected data were processed using the SAINT software package. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The logical flow of the experimental process, from sample preparation to final structure analysis, is depicted in the following diagram:





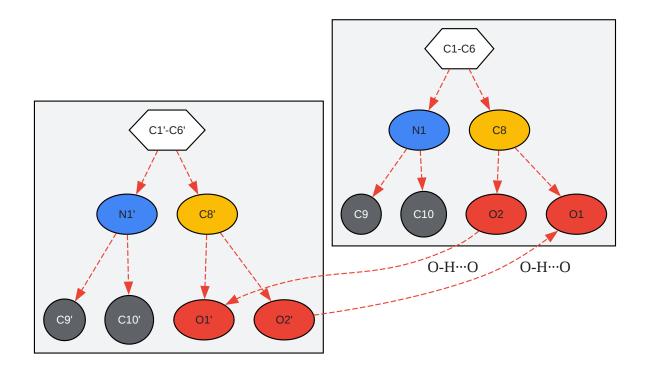
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Experimental workflow for the crystal structure analysis.



Molecular and Packing Diagram

The arrangement of molecules within the crystal lattice, highlighting the key hydrogen bonding interactions, is illustrated below.



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Hydrogen-bonded dimer of **4-(dimethylamino)benzoic acid**.

This detailed structural analysis provides a critical reference point for future studies on **4-(Dimethylamino)benzoic acid**, aiding in the rational design of new materials and pharmaceutical compounds with tailored solid-state properties.

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